molecular formula C53H99NO18 B3026490 N-Heptadecanoyl ceramide trihexoside CAS No. 536745-81-0

N-Heptadecanoyl ceramide trihexoside

Cat. No.: B3026490
CAS No.: 536745-81-0
M. Wt: 1038.3 g/mol
InChI Key: FMSNZTFVKHTNKM-SKSJQVEHSA-N
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Description

N-Heptadecanoyl ceramide trihexoside is a synthetic compound with a molecular weight of 1038.36 g/mol . It is also known as C17:0-Ceramide trihexoside . This compound is used in Fabry disease studies and sphingolipid ceramide studies .


Physical And Chemical Properties Analysis

This compound is a solid compound that is soluble in DMSO .

Scientific Research Applications

1. Diagnostic and Therapeutic Applications in Fabry Disease

N-Heptadecanoyl ceramide trihexoside is pivotal in the diagnosis and management of Fabry disease. The disease, caused by a deficiency of α-galactosidase A, leads to the accumulation of ceramide trihexoside in various cell types and body fluids. The quantification of this compound, often using mass spectrometry methods, is crucial in diagnosing Fabry disease and monitoring the efficacy of enzyme replacement therapy (ERT). Techniques such as tandem mass spectrometry have been developed for measuring ceramide trihexoside, which helps in evaluating the clinical efficacy of ERT treatments in Fabry patients (Bekri et al., 2006); (Mills et al., 2002).

2. Understanding of Fungal Cell Biology

Research into ceramide trihexosides has extended into fungal biology, with studies highlighting their role in fungal cells. These studies have explored the unique structural characteristics and biological properties of fungal ceramides, including their involvement in morphological transitions and fungal growth. Understanding these aspects can contribute to the development of new antifungal agents that inhibit growth and differentiation of pathogenic species (Barreto-Bergter et al., 2004).

3. Insights into Parasitic Infections

Ceramide trihexosides have been studied in the context of parasitic infections, particularly in liver flukes like Fasciola gigantica and Fasciola hepatica. These studies have shown that these parasites express ceramide trihexoside in their tegument, which is similar to the CD77 leucocyte cluster of differentiation antigen in mammals. This similarity fits into the concept of molecular mimicry, where parasites imitate host molecules, potentially contributing to their survival and pathogenicity (Wuhrer et al., 2001).

4. Potential in Cancer Research

Studies have investigated ceramide trihexosides in the context of cancer research. For instance, the ceramide-sphingosine-1-phosphate rheostat has been identified as a therapeutic target, and certain ceramide analogs have been shown to block proliferation and enhance the efficacy of clinical chemotherapeutics in chemoresistant cancer. This highlights the potential of ceramide trihexosides in the development of new cancer therapies (Antoon & Beckman, 2012).

5. Impact on Reproductive Health

Research has also linked ceramide trihexosides to reproductive health issues, particularly in the context of Fabry disease. Studies have noted azoospermia (absence of sperm) as a potential complication of Fabry disease, with testicular biopsies revealing ceramide trihexoside deposits in Leydig cells. This highlights the importance of considering reproductive health in the management of Fabry disease patients (Lacombe et al., 2010).

Properties

IUPAC Name

N-[(E,2S,3R)-1-[(2R,4S,5S)-5-[(2S,4S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]heptadecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H99NO18/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41(59)54-36(37(58)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)35-67-51-47(65)44(62)49(39(33-56)69-51)72-53-48(66)45(63)50(40(34-57)70-53)71-52-46(64)43(61)42(60)38(32-55)68-52/h28,30,36-40,42-53,55-58,60-66H,3-27,29,31-35H2,1-2H3,(H,54,59)/b30-28+/t36-,37+,38?,39?,40?,42-,43?,44-,45-,46-,47?,48?,49+,50-,51+,52+,53-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSNZTFVKHTNKM-SKSJQVEHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C([C@@H]([C@@H](C(O1)CO)O[C@H]2C([C@@H]([C@H](C(O2)CO)O[C@@H]3[C@H](C([C@H](C(O3)CO)O)O)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H99NO18
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1038.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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